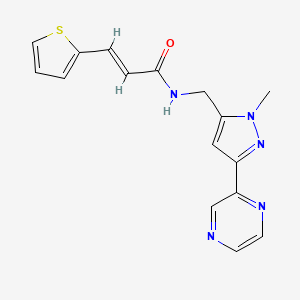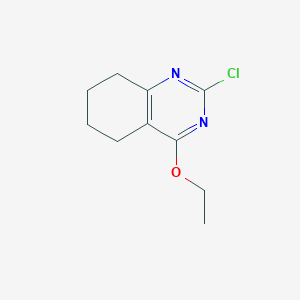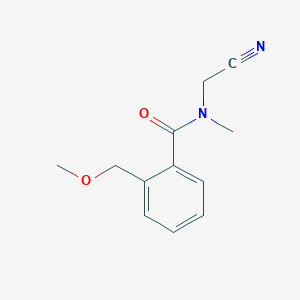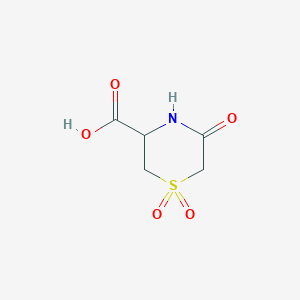![molecular formula C15H10O6 B2878603 {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid CAS No. 2061730-18-3](/img/structure/B2878603.png)
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid, commonly known as FBPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBPA is a derivative of benzofuran, which is a heterocyclic compound with a fused benzene and furan ring. The unique structure of FBPA makes it an interesting compound to study, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.
Mécanisme D'action
The mechanism of action of FBPA is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. FBPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. FBPA has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling protein involved in various cellular processes.
Biochemical and Physiological Effects:
FBPA has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that FBPA can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. FBPA has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In animal studies, FBPA has been shown to have anti-tumor effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
FBPA has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, FBPA also has some limitations, including its high cost and limited availability.
Orientations Futures
FBPA has several potential future directions for research. One direction is the development of FBPA-based drug delivery systems for targeted drug delivery. Another direction is the investigation of FBPA's potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of FBPA and its potential applications in various fields.
In conclusion, {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid, or FBPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBPA's synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively researched. Further studies are needed to fully understand the potential of FBPA in various fields.
Méthodes De Synthèse
The synthesis of FBPA involves the reaction between 3-(furan-2-yl)acrylic acid and 5-hydroxy-1-benzofuran-3-carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The reaction yields FBPA as a white crystalline powder with a melting point of 200-202°C.
Applications De Recherche Scientifique
FBPA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, FBPA has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. FBPA has also been studied for its potential use in targeted drug delivery systems due to its ability to bind to certain receptors in the body.
Propriétés
IUPAC Name |
2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-14(17)8-20-9-3-4-12-10(6-9)11(7-21-12)15(18)13-2-1-5-19-13/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLDYYZJQKQVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878520.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)-2-methylpropanehydrazide](/img/structure/B2878522.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2878523.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2878525.png)
![2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2878527.png)
![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B2878530.png)

![N,N-diethyl-3-(4-ethylphenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2878532.png)

![(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide](/img/structure/B2878536.png)


